molecular formula C12H18OS B7997901 1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol

1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol

Cat. No.: B7997901
M. Wt: 210.34 g/mol
InChI Key: ACYKYEIOVDASGU-UHFFFAOYSA-N
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Description

1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a tertiary alcohol featuring a para-substituted ethylthio group on the phenyl ring and a branched 2-methyl-2-propanol chain. This structure confers unique physicochemical properties, such as increased hydrophobicity due to the ethylthio substituent and steric hindrance from the tertiary alcohol group.

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-14-11-7-5-10(6-8-11)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYKYEIOVDASGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Typically maintained at low temperatures (0-5°C) during the addition of the Grignard reagent to control the reaction rate and prevent side reactions.

    Hydrolysis: The reaction mixture is then hydrolyzed using dilute acid (e.g., hydrochloric acid) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 1-[4-(Ethylthio)phenyl]-2-methylpropan-1-one.

    Reduction: 1-[4-(Ethylthio)phenyl]-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethylthio group and the hydroxyl moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Applications
1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol C₁₂H₁₈OS 210.33 4-Ethylthio 2-methyl-2-propanol Pharmaceutical intermediate (inferred)
1-[4-(Ethylthio)phenyl]-2-methyl-2-(4-morpholinyl)-1-propanone C₁₅H₂₁NO₂S 279.40 4-Ethylthio, 4-morpholinyl Ketone, morpholine Photoinitiator (e.g., in UV curing)
Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate) C₁₁H₁₅NO₂S 241.30 2-(Ethylthio)methyl Carbamate Pesticide (insecticide)
1-(2,4,6-Trimethylphenyl)ethanol C₁₁H₁₆O 164.24 2,4,6-Trimethyl Primary alcohol Crystal structure studies

Key Observations :

  • Alcohol vs. Morpholinyl Group: Replacing the hydroxyl group with a morpholinyl ring (as in the propanone derivative) shifts applications from pharmaceuticals to industrial photoinitiators, highlighting the role of functional groups in determining reactivity .
  • Branched Alcohols: Compounds like 2-methyl-2-propanol (tert-butanol) and 1-(2,4,6-trimethylphenyl)ethanol exhibit hydrogen-bonded hexameric arrangements in crystals, suggesting the target compound may form similar supramolecular structures, influencing melting points and solubility .

Physicochemical Properties

  • Hydrogen Bonding: Tertiary alcohols like the target compound exhibit weaker hydrogen bonding compared to primary alcohols (e.g., 1-(2,4,6-trimethylphenyl)ethanol), reducing solubility in polar solvents but enhancing stability in hydrophobic environments .
  • Thermal Stability : The ethylthio group may increase thermal stability relative to methylthio analogs, as seen in pesticide chemicals like ethiofencarb .

Biological Activity

1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol is an organic compound notable for its unique structure, which includes a phenyl ring substituted with an ethylthio group and a tertiary alcohol functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial properties and its implications in pharmaceutical chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H18OS
  • Chemical Structure : The compound features a chiral center, making it interesting for applications in asymmetric synthesis.

Biological Activities

  • Antimicrobial Properties
    • Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting potential for this compound in therapeutic applications.
  • Pharmacological Potential
    • The compound's unique structure may influence its pharmacological properties, particularly in the development of new drugs targeting bacterial infections. Its ethylthio substitution could enhance its interaction with biological targets, potentially increasing efficacy compared to structurally similar compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-[4-(Methylthio)phenyl]-2-methyl-2-propanolContains a methylthio group instead of ethylthioDifferent substitution may affect biological activity
4-(Ethylthio)acetophenoneKetone structure instead of alcoholServes as a precursor for synthesis
1-[4-(Propylthio)phenyl]-2-methyl-2-propanolPropyl group provides different steric effectsMay exhibit distinct pharmacological properties

This table highlights that the specific ethylthio substitution and tertiary alcohol functionality of this compound could influence its reactivity and biological activity differently than its analogs.

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